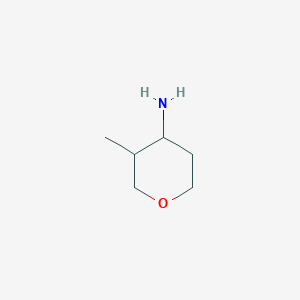

3-methyltetrahydro-2H-pyran-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyloxan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-4-8-3-2-6(5)7/h5-6H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVKNHIDEGYGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101289715 | |

| Record name | Tetrahydro-3-methyl-2H-pyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263378-30-8 | |

| Record name | Tetrahydro-3-methyl-2H-pyran-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-3-methyl-2H-pyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Stereoisomers of 3-methyltetrahydro-2H-pyran-4-amine

Introduction: The Critical Role of Stereoisomerism in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount consideration in drug design and development.[1][2][3] Chiral molecules, which are non-superimposable on their mirror images, can exhibit profoundly different pharmacological, toxicological, and metabolic properties.[1][4] The two enantiomers of a chiral drug can be considered as two distinct chemical entities, often interacting differently with the chiral environment of biological systems, such as receptors and enzymes.[3][4] A stark historical reminder of this principle is the thalidomide tragedy, where one enantiomer was an effective sedative while the other was a potent teratogen, causing severe birth defects.[1] This has led to a paradigm shift in the pharmaceutical industry, with a strong emphasis on the development of single-enantiomer drugs to enhance efficacy and minimize adverse effects.[1][4]

This guide provides a comprehensive technical overview of the stereoisomers of 3-methyltetrahydro-2H-pyran-4-amine, a substituted tetrahydropyran. The tetrahydropyran (THP) ring is a prevalent structural motif in numerous bioactive natural products and pharmaceutical agents.[5] The presence of two stereogenic centers in this compound gives rise to four possible stereoisomers. A thorough understanding of their synthesis, separation, and characterization is crucial for researchers and drug development professionals aiming to harness the therapeutic potential of this molecular scaffold.

The Stereoisomers of this compound: A Structural Overview

The molecule this compound possesses two chiral centers at the C3 and C4 positions of the tetrahydropyran ring. This results in the existence of two pairs of enantiomers, which are diastereomers of each other. The four stereoisomers are:

-

(3R,4R)-3-methyltetrahydro-2H-pyran-4-amine and (3S,4S)-3-methyltetrahydro-2H-pyran-4-amine (one enantiomeric pair)

-

(3R,4S)-3-methyltetrahydro-2H-pyran-4-amine and (3S,4R)-3-methyltetrahydro-2H-pyran-4-amine (the other enantiomeric pair)

The relative orientation of the methyl and amine groups defines the diastereomeric relationship: cis (on the same side of the ring) and trans (on opposite sides of the ring). The conformational flexibility of the six-membered tetrahydropyran ring, which typically adopts a chair conformation, further influences the spatial arrangement of the substituents (axial vs. equatorial) and, consequently, the molecule's biological activity.[6]

Conformational Analysis

The tetrahydropyran ring exists predominantly in a chair conformation to minimize steric strain.[6] For the trans-isomers, the thermodynamically more stable conformation will have both the methyl and amine groups in equatorial positions. For the cis-isomers, one substituent will be in an axial position while the other is equatorial. The specific conformational preference can be determined using computational modeling and confirmed experimentally through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing coupling constants.[7][8]

Diastereoselective Synthesis of Substituted Tetrahydropyrans

The synthesis of stereochemically defined substituted tetrahydropyrans is a significant area of research in organic chemistry.[5] Several methodologies have been developed to control the diastereoselectivity of these reactions.

Key Synthetic Strategies:

-

Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde.[5][9] The stereochemical outcome can be influenced by the choice of catalyst and reaction conditions.

-

Hetero-Diels-Alder Reactions: The [4+2] cycloaddition of a diene with an aldehyde can provide a direct route to dihydropyran derivatives, which can then be reduced to the corresponding tetrahydropyrans.[5]

-

Oxy-Michael Reactions: The intramolecular conjugate addition of an alcohol to an α,β-unsaturated carbonyl compound is another powerful method for constructing the tetrahydropyran ring.[5][10]

-

Reductive Cyclization of Diketones: A recently developed method utilizes a triarylborane catalyst and dihydrogen for the reductive cycloetherification of 1,5-diketones to yield cis-2,6-disubstituted tetrahydropyrans with high diastereoselectivity.[11]

Illustrative Synthetic Workflow

The following diagram outlines a general, plausible workflow for the diastereoselective synthesis of a 3,4-disubstituted tetrahydropyran, which could be adapted for this compound.

Separation of Stereoisomers: A Critical Step in Chiral Drug Development

Once a mixture of stereoisomers is synthesized, their separation is essential to isolate the desired biologically active isomer. Chiral chromatography is the most powerful and widely used technique for this purpose.[12][13][14]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[13][15]

Key Considerations for Chiral HPLC Method Development:

-

Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose and amylose phenylcarbamates, are highly versatile and effective for resolving a wide range of racemates, including primary amines.[12][16] Cyclofructan-based and crown ether-based CSPs have also demonstrated high success rates for separating primary amines.[12][17]

-

Mobile Phase Composition: The choice of mobile phase, including the organic modifier and additives, is critical for achieving optimal separation.[12] For basic compounds like amines, the addition of a small amount of a basic additive (e.g., diethylamine, triethylamine) to the mobile phase is often necessary to improve peak shape and prevent interactions with residual silanols on the silica support.[12] Conversely, acidic additives can also be beneficial in some cases.[18]

-

Detection: UV detection is commonly used if the analyte possesses a chromophore.[13] For analytes lacking a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary.[16]

Experimental Protocol: Chiral HPLC Screening for this compound

-

Column Selection: Screen a set of complementary polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF) and a cyclofructan-based column.[17]

-

Mobile Phase Preparation:

-

Normal Phase: Prepare mobile phases consisting of n-hexane with an alcohol modifier (e.g., 2-propanol, ethanol) in various ratios (e.g., 90:10, 80:20 v/v).[15] Add 0.1% (v/v) of a basic additive like diethylamine.

-

Polar Organic Mode: Prepare mobile phases consisting of acetonitrile with an alcohol modifier (e.g., methanol, ethanol) in various ratios (e.g., 90:10 v/v).[17][19]

-

-

Sample Preparation: Dissolve the mixture of stereoisomers in the initial mobile phase at a suitable concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column Temperature: Maintain at a constant temperature, typically between 25°C and 40°C.[19]

-

Detection: UV detection at an appropriate wavelength (if applicable) or use a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

-

Data Analysis: Evaluate the chromatograms for the separation of the stereoisomers. The resolution (Rs) between peaks should be ≥ 1.5 for baseline separation.

| Parameter | Normal Phase | Polar Organic Mode |

| Typical Columns | Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD) | Polysaccharide-based (e.g., Chiralpak IA, IB, IC), Cyclofructan-based |

| Mobile Phase | Hexane/Alcohol | Acetonitrile/Alcohol |

| Additives | 0.1% Diethylamine (for basic analytes) | 0.1% Diethylamine or Trifluoroacetic Acid/Triethylamine |

| Advantages | Good for less polar compounds | Broader applicability, good for polar compounds |

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption.[13][19] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[19]

Spectroscopic Characterization of Stereoisomers

Unambiguous structural elucidation and stereochemical assignment are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and chemical environment of atoms in a molecule.[20] For stereoisomers, subtle differences in the spatial arrangement of atoms can lead to distinct chemical shifts and coupling constants.

Key NMR Techniques for Stereochemical Assignment:

-

¹H NMR: The coupling constants (J-values) between vicinal protons on the tetrahydropyran ring can provide information about their dihedral angle, which is related to their relative stereochemistry (cis or trans). The Karplus equation relates the magnitude of the coupling constant to the dihedral angle.[21]

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR experiments detect through-space interactions between protons that are in close proximity. The presence or absence of NOE cross-peaks between the methyl group protons and the amine group protons can definitively establish their cis or trans relationship.[22]

-

Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs): In a mixture of enantiomers, the NMR spectra are typically identical. By reacting the enantiomeric mixture with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers, or by dissolving it in a chiral solvating agent, the chemical environments of the corresponding nuclei in the two original enantiomers become different, leading to separate signals in the NMR spectrum.[13][21] This allows for the determination of enantiomeric excess (ee).

Logical Flow for NMR-Based Stereochemical Assignment

Conclusion

The stereoisomers of this compound represent a valuable scaffold for drug discovery. However, realizing their full therapeutic potential requires a rigorous and systematic approach to their synthesis, separation, and characterization. This guide has outlined the core principles and methodologies essential for navigating the complexities of stereoisomerism in this context. By integrating diastereoselective synthesis with advanced analytical techniques such as chiral chromatography and NMR spectroscopy, researchers can confidently isolate and characterize the desired stereoisomers, paving the way for the development of safer and more effective pharmaceuticals. The self-validating nature of combining chromatographic separation with detailed spectroscopic analysis ensures the scientific integrity of the results, a cornerstone of modern drug development.

References

- 1. tutorchase.com [tutorchase.com]

- 2. Importance of Stereochemistry in Drug Design.pptx [slideshare.net]

- 3. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diastereoselective Synthesis of Substituted Tetrahydropyrans by Copper(II)–Bisphosphine-Catalyzed Olefin Migration and Prins Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diastereoselective synthesis of tetrahydropyrans via Prins-Ritter and Prins-arylthiolation cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Chiral analysis - Wikipedia [en.wikipedia.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. yakhak.org [yakhak.org]

- 17. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 22. Spectroscopic and photochemical evaluation of stereochemically biased 3′-substituted spiropyran photoswitches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Biological Activity Screening of 3-methyltetrahydro-2H-pyran-4-amine

Abstract

This guide provides a comprehensive framework for the initial biological evaluation of the novel chemical entity, 3-methyltetrahydro-2H-pyran-4-amine. As a saturated heterocyclic amine, this compound presents a unique scaffold with potential for diverse biological activities, drawing from the established pharmacological profiles of both pyran-containing molecules and substituted amines.[1][2][3] This document outlines a tiered, logic-driven screening cascade designed for researchers, scientists, and drug development professionals. The proposed workflow begins with essential physicochemical characterization and progresses through a series of robust in vitro assays to probe for cytotoxic, antimicrobial, and anti-inflammatory properties. The overarching goal is to efficiently generate a preliminary biological activity profile, enabling informed decisions for subsequent, more focused investigations in the drug discovery pipeline. Every protocol is detailed with an emphasis on the scientific rationale, ensuring a self-validating and reproducible experimental design.

Introduction: The Scientific Rationale for Screening this compound

The journey of a novel chemical entity from laboratory synthesis to a potential therapeutic agent is fraught with challenges, with a significant attrition rate due to unforeseen toxicity or lack of efficacy.[4][5] Therefore, a robust and logically structured initial screening phase is paramount. The molecule , this compound, integrates two key structural motifs: a tetrahydropyran ring and a primary amine.

-

The Tetrahydropyran Scaffold: The pyran ring is a privileged scaffold found in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[2][3] Its saturated form, the tetrahydropyran ring, is a common feature in modern medicinal chemistry, often used to improve physicochemical properties such as solubility and metabolic stability.[6]

-

The Amine Functional Group: Amines are fundamental to the structure of a vast number of bioactive molecules and are often crucial for target engagement, typically through hydrogen bonding or ionic interactions.[7]

The combination of these features in this compound justifies a broad, yet targeted, initial screening approach. The absence of existing biological data for this specific molecule necessitates a foundational screen to identify any significant bioactivity, which will guide future optimization efforts. This guide proposes a cost-effective, high-throughput-compatible screening funnel to generate this critical initial dataset.

Foundational Assessment: Physicochemical and In Silico Profiling

Before committing resources to wet-lab screening, an initial in silico and physicochemical assessment is critical. These preliminary steps help predict the molecule's "drug-likeness" and potential liabilities, guiding the interpretation of subsequent biological data.[8][9] This is a crucial part of modern ADME (Absorption, Distribution, Metabolism, and Excretion) studies that are increasingly incorporated in the early stages of drug development.[4][5][10][11][12]

In Silico ADMET Prediction

A variety of computational tools can provide rapid predictions of key ADMET properties.[8][] These models leverage large datasets of known compounds to estimate the properties of a novel molecule.

Key Predicted Properties:

-

Lipophilicity (LogP/LogD): This is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) behavior.[8] A balanced hydrophilic-lipophilic character is often desired.[9]

-

Aqueous Solubility: Poor solubility can hinder formulation and bioavailability, and can lead to misleading results in biological assays.[8][9]

-

Ionization Constant (pKa): The ionization state of the amine group at physiological pH will significantly influence its interactions with biological targets and its membrane permeability.[8][]

-

Polar Surface Area (PSA): PSA is correlated with drug transport properties, such as intestinal absorption and blood-brain barrier penetration.[14]

-

Toxicity Flags: In silico models can identify potential toxicophores or predict adverse outcomes, such as mutagenicity or cardiotoxicity.[14]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 115.17 g/mol | Compliant with Lipinski's Rule of Five |

| XLogP3 | 0.1 | Indicates good water solubility[15] |

| Hydrogen Bond Donors | 1 | [15] |

| Hydrogen Bond Acceptors | 2 | [15] |

| Polar Surface Area | 35.3 Ų | Suggests good potential for oral absorption[15] |

| pKa (amine) | ~9.5 (Estimated) | Likely protonated at physiological pH 7.4 |

Note: These values are computationally predicted and require experimental validation.

Experimental Physicochemical Characterization

While in silico predictions are valuable, experimental validation is essential.

-

Solubility: Determine the aqueous solubility in phosphate-buffered saline (PBS) at pH 7.4.

-

Lipophilicity: Experimentally determine the LogD value at pH 7.4 using methods like the shake-flask method or reverse-phase HPLC.

-

Purity and Stability: Confirm the purity of the compound batch using LC-MS and NMR. Assess its stability in the chosen assay buffers.

Tier 1 Screening: Broad-Spectrum Bioactivity Assessment

The first tier of in vitro screening is designed to be broad, cost-effective, and suitable for high-throughput formats. The goal is to detect significant biological signals in three key areas: cytotoxicity, antimicrobial activity, and anti-inflammatory potential.

General Cytotoxicity Screening

A fundamental first step is to assess the compound's effect on cell viability. This provides a baseline for toxicity and helps determine the appropriate concentration range for subsequent cell-based assays.

The XTT assay is a colorimetric method that measures the metabolic activity of viable cells, which is often used as an indicator of cell viability and proliferation.[16][17] It is a widely used method for in vitro cytotoxicity testing as described in ISO 10993-5.[18]

Rationale: The reduction of the tetrazolium salt XTT to a colored formazan product is dependent on the activity of mitochondrial dehydrogenases in metabolically active cells.[16][17] A decrease in this activity is indicative of cytotoxicity. The XTT assay is preferred over the MTT assay in some cases because its formazan product is water-soluble, simplifying the protocol.[17]

Step-by-Step Methodology:

-

Cell Seeding: Seed a panel of representative cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, and a non-cancerous line like HEK293) into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM down to 0.1 µM) in the appropriate cell culture medium. Add the compound dilutions to the cells. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plates for a standard duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.

-

Incubation and Measurement: Incubate the plates for 2-4 hours to allow for formazan development. Measure the absorbance of the wells at the appropriate wavelength (typically 450-500 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation: Table 2: Hypothetical Cytotoxicity Data (IC50 in µM)

| Cell Line | This compound | Doxorubicin (Positive Control) |

|---|---|---|

| HeLa | > 100 | 0.8 |

| A549 | > 100 | 1.2 |

| HEK293 | > 100 | 2.5 |

Antimicrobial Screening

The amine functional group and heterocyclic nature of the compound warrant an investigation into its potential antimicrobial properties.

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a substance, which is the lowest concentration that prevents the visible growth of a microorganism.[19][20]

Rationale: This assay provides a quantitative measure of the compound's bacteriostatic or bactericidal potential against a panel of clinically relevant bacteria and fungi.[21][22]

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast).

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance.

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is plated onto agar plates. The MBC is the lowest concentration that results in no colony formation.

Data Presentation: Table 3: Hypothetical Antimicrobial Activity (MIC in µg/mL)

| Organism | This compound | Ciprofloxacin (Positive Control) |

|---|---|---|

| S. aureus | > 128 | 0.5 |

| E. coli | 64 | 0.015 |

| C. albicans | > 128 | 1.0 (Fluconazole) |

Anti-inflammatory Screening

Chronic inflammation is implicated in a wide range of diseases, making it a valuable area for screening.[23][24] Simple in vitro assays can provide an initial indication of anti-inflammatory potential.

The denaturation of tissue proteins is a well-documented cause of inflammatory diseases.[25] This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model system.

Rationale: The ability of a compound to prevent protein denaturation is a potential indicator of anti-inflammatory activity.[25][26] This assay is a simple, cost-effective preliminary screen.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, 1% aqueous solution of BSA, and PBS (pH 6.3).

-

Incubation: Incubate the samples at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Induce denaturation by incubating the samples at 72°C for 5 minutes.

-

Cooling and Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control sample without the compound. A known anti-inflammatory drug like Diclofenac sodium should be used as a positive control.[26]

Data Presentation: Table 4: Hypothetical Anti-inflammatory Activity

| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation |

|---|---|---|

| This compound | 100 | 15% |

| 250 | 38% | |

| 500 | 65% |

| Diclofenac Sodium | 100 | 85% |

Visualizing the Screening Workflow

A clear, logical workflow is essential for efficient screening. The following diagram illustrates the proposed tiered approach.

Caption: A tiered workflow for the initial biological screening of novel compounds.

Interpretation and Next Steps

The data generated from this initial screening cascade will provide a foundational understanding of the biological profile of this compound.

-

No Significant Activity: If the compound shows no activity in any of the Tier 1 assays (e.g., IC50 > 100 µM, MIC > 128 µg/mL, low inhibition of protein denaturation), it may be deprioritized unless there is a strong structural rationale to pursue other biological targets.

-

Specific Activity Profile: A more desirable outcome is selective activity in one area with low cytotoxicity. For example:

-

Promising Anti-inflammatory Hit: If the compound shows significant inhibition of protein denaturation with low cytotoxicity, the next steps would involve more specific anti-inflammatory assays, such as measuring the inhibition of cyclooxygenase (COX) enzymes or the suppression of nitric oxide (NO) production in LPS-stimulated macrophages.[23][25][27]

-

Promising Antimicrobial Hit: If a low MIC is observed for a specific microorganism, further studies would include time-kill kinetics and mechanism of action studies (e.g., membrane disruption assays).

-

-

Non-specific Cytotoxicity: If the compound is broadly cytotoxic at low concentrations, it may be a candidate for development as an anticancer agent, warranting screening against a larger panel of cancer cell lines. However, non-specific toxicity is often a liability for other therapeutic areas.

This initial screen serves as a critical decision-making point in the early-stage drug discovery process.[4] By systematically and logically evaluating a new chemical entity, researchers can efficiently allocate resources to the most promising candidates, accelerating the path toward novel therapeutics.

References

- 1. cajmns.casjournal.org [cajmns.casjournal.org]

- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alliedacademies.org [alliedacademies.org]

- 4. lifechemicals.com [lifechemicals.com]

- 5. azolifesciences.com [azolifesciences.com]

- 6. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 9. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 11. tebubio.com [tebubio.com]

- 12. contractlaboratory.com [contractlaboratory.com]

- 14. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. trans-3-Methyl-4-aminotetrahydropyran | C6H13NO | CID 55285194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 18. measurlabs.com [measurlabs.com]

- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 23. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Mass Spectrometric Fragmentation Pathways of 3-methyltetrahydro-2H-pyran-4-amine

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 3-methyltetrahydro-2H-pyran-4-amine. As a molecule incorporating both a cyclic ether and a secondary amine moiety, its fragmentation is governed by the interplay of these two functional groups. This document outlines the principal ionization processes and postulates the major fragmentation pathways, including alpha-cleavages, ring-opening reactions, and the loss of small neutral species. The predicted fragmentation cascade is supported by established principles of mass spectrometry and data from analogous chemical structures. Methodologies for the experimental validation of these pathways using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are detailed. This guide is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation.

Introduction

The Analyte: this compound

This compound is a saturated heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted with a methyl group at the C3 position and an amine group at the C4 position.

-

Molecular Formula: C₆H₁₃NO

-

Molecular Weight: 115.17 g/mol

-

Nominal Mass: 115 Da

The presence of two distinct functional groups—a cyclic ether and a secondary amine—makes it an interesting subject for mass spectrometric analysis. The lone pair of electrons on both the nitrogen and oxygen atoms serve as potential sites for ionization, which in turn directs the subsequent fragmentation cascades. Understanding these pathways is critical for the unambiguous identification of this molecule and its derivatives in complex matrices.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of unknown compounds[1]. In electron ionization mass spectrometry (EI-MS), high-energy electrons bombard a molecule, causing ionization and the formation of a radical cation known as the molecular ion (M•⁺)[2]. This ion is energetically unstable and undergoes a series of predictable bond cleavages, or fragmentations, to produce a unique pattern of fragment ions. The resulting mass spectrum serves as a molecular fingerprint, allowing for structural inference[3]. For molecules like this compound, predicting these pathways requires a foundational understanding of the fragmentation rules governing both amines and ethers[4][5].

Theoretical Fragmentation Analysis (Electron Ionization)

Initial Ionization and the Molecular Ion (M•⁺)

According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass[6][7]. Therefore, this compound is expected to show a molecular ion peak (M•⁺) at a mass-to-charge ratio (m/z) of 115.

The initial ionization event involves the removal of a single electron. The most likely site for electron loss is from the non-bonding (n) orbitals, which have the lowest ionization energy compared to pi (π) or sigma (σ) orbitals[2]. In this molecule, both the nitrogen and oxygen atoms possess lone pairs. Nitrogen generally has a lower ionization energy than oxygen in analogous aliphatic compounds, making the amine group the preferential site of ionization.

Postulated Fragmentation Pathways

The fragmentation of the m/z 115 molecular ion is directed by the radical cation, primarily centered on the nitrogen atom. The principal fragmentation mechanisms for cyclic amines and ethers include α-cleavage and ring cleavage reactions[6][8][9].

Pathway A: Alpha-Cleavage Adjacent to the Amine Group

Alpha-cleavage is the most characteristic fragmentation pathway for aliphatic and cyclic amines and is driven by the stabilization of the resulting cation by the nitrogen atom[10][11]. In this process, a bond adjacent to the C-N bond is cleaved. For the this compound radical cation, this can initiate a ring-opening cascade.

-

Cleavage of the C4-C5 bond: This is an α-cleavage relative to the nitrogen. This homolytic cleavage leads to the opening of the pyran ring, forming an acyclic radical cation.

-

Subsequent Fragmentation: The resulting linear ion can undergo further cleavages. A prominent fragmentation would be the cleavage of the C2-C3 bond, leading to the expulsion of a neutral ethene molecule (C₂H₄, 28 Da) and the formation of a resonance-stabilized fragment ion at m/z 87 .

Pathway B: Ring Cleavage Initiated by the Ether Oxygen

While less probable than ionization at the nitrogen, ionization at the ether oxygen can also occur. This would initiate fragmentation characteristic of cyclic ethers[12].

-

Alpha-cleavage relative to Oxygen: Cleavage of the C-C bond alpha to the ether oxygen (the C2-C3 bond) would open the ring.

-

Loss of Alkyl Chain: Following ring opening, the loss of the side chain containing the amine group could occur, although this is a more complex rearrangement. A more direct fragmentation for alkyl-substituted tetrahydropyrans is the loss of the alkyl group, which would correspond to the loss of the methyl group here, resulting in a fragment at m/z 100 (M-15)[12].

Pathway C: Loss of Small Neutral Molecules and Radicals

Simple cleavage of substituent groups can also lead to significant ions in the mass spectrum.

-

Loss of a Hydrogen Radical (M-1): The loss of a hydrogen atom from the carbon alpha to the nitrogen (the C4 position) is a common fragmentation in cyclic amines, leading to a stable iminium ion[6][9]. This would produce a fragment at m/z 114 .

-

Loss of a Methyl Radical (M-15): Cleavage of the C3-CH₃ bond results in the loss of a methyl radical (•CH₃, 15 Da), yielding a fragment ion at m/z 100 . This is a common fragmentation for methylated compounds.

-

Retro-Diels-Alder (RDA) Type Reaction: While not a classic RDA, a concerted ring cleavage could lead to the loss of a neutral molecule. For instance, cleavage of the C2-C3 and C5-O bonds could lead to the loss of formaldehyde (CH₂O, 30 Da) and the formation of a fragment at m/z 85 .

Predicted Mass Spectrum and Key Fragment Ions

Based on the postulated pathways, the following table summarizes the key ions expected in the EI mass spectrum of this compound.

| m/z | Proposed Ion Formula | Mechanism of Formation |

| 115 | [C₆H₁₃NO]•⁺ | Molecular Ion (M•⁺) |

| 114 | [C₆H₁₂NO]⁺ | M-1 : Loss of a hydrogen radical (•H) from the C4 position alpha to the amine.[6][9][10] |

| 100 | [C₅H₁₀NO]⁺ | M-15 : Loss of a methyl radical (•CH₃) from the C3 position.[13] |

| 87 | [C₄H₉NO]⁺ | Pathway A : Ring opening via C4-C5 α-cleavage, followed by loss of neutral ethene (C₂H₄). |

| 85 | [C₅H₉O]⁺ | Pathway C : Retro-Diels-Alder type fragmentation with loss of methylenimine (CH₂=NH). |

| 72 | [C₃H₈N]⁺ | Fragmentation of the ring leading to a C₃H₈N⁺ species, possibly from cleavage of C2-O and C4-C5 bonds. |

| 58 | [C₃H₈N]⁺ | Common amine fragment, [CH(CH₃)NHCH₃]⁺, formed via rearrangement and cleavage. |

| 44 | [C₂H₆N]⁺ | Characteristic amine fragment [CH₃CH=NH₂]⁺ resulting from α-cleavage after rearrangement. A strong indicator for an amine. |

Proposed Experimental Validation Protocol

To confirm the theoretical fragmentation pathways, a combination of gas and liquid chromatography coupled with mass spectrometry is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

This is the classic method for analyzing volatile, thermally stable compounds under electron ionization conditions.

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

-

GC Conditions:

-

Injector: Split/splitless, 250 °C.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 200.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS with a soft ionization technique like electrospray ionization (ESI) is invaluable for confirming the molecular weight and elucidating fragmentation pathways through collision-induced dissociation (CID).

-

Sample Preparation: Prepare a 10 µg/mL solution in a suitable mobile phase, such as 50:50 methanol:water with 0.1% formic acid.

-

LC Conditions:

-

Column: C18 reversed-phase, 100 mm x 2.1 mm, 1.8 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Precursor Ion Selection: Isolate the protonated molecule, [M+H]⁺, at m/z 116 .

-

Collision-Induced Dissociation (CID): Fragment the m/z 116 precursor ion using a range of collision energies (e.g., 10-40 eV) to generate a product ion spectrum.

-

Analyzer: A high-resolution mass analyzer such as an Orbitrap or TOF is recommended for accurate mass measurements of fragment ions, enabling confirmation of their elemental composition[14].

-

Visualization of Key Fragmentation Pathways

The following diagrams illustrate the most probable fragmentation cascades for the molecular ion of this compound (m/z 115).

Caption: Predicted EI fragmentation pathways for this compound.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be a rich and informative process, primarily directed by the secondary amine functionality. The molecular ion is expected at m/z 115, in accordance with the Nitrogen Rule. Key fragmentation pathways include the loss of a hydrogen radical (m/z 114), loss of the C3-methyl group (m/z 100), and a characteristic amine-driven ring cleavage followed by the loss of ethene to yield a fragment at m/z 87. The presence of smaller, diagnostic amine fragments such as m/z 44 is also anticipated. The proposed experimental workflows, utilizing both GC-EI-MS and LC-ESI-MS/MS, provide a robust strategy for validating these theoretical pathways and achieving confident structural confirmation of the analyte.

References

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. thiele.ruc.dk [thiele.ruc.dk]

- 3. m.youtube.com [m.youtube.com]

- 4. scribd.com [scribd.com]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. GCMS Section 6.15 [people.whitman.edu]

- 7. youtube.com [youtube.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. whitman.edu [whitman.edu]

- 10. studylib.net [studylib.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Conformational analysis of the 3-methyltetrahydropyran ring system

An In-Depth Technical Guide to the Conformational Analysis of the 3-Methyltetrahydropyran Ring System

This guide provides a comprehensive exploration of the conformational landscape of the 3-methyltetrahydropyran (3-Me-THP) ring system. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing its stereochemistry, the advanced methodologies used for its characterization, and the practical implications of its conformational preferences.

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its prevalence stems from its metabolic stability, favorable physicochemical properties, and its ability to engage in hydrogen bonding as an acceptor. The three-dimensional arrangement of substituents on the THP ring dictates its molecular shape, polarity, and how it interacts with biological targets such as enzymes and receptors. Consequently, a rigorous understanding of its conformational behavior is not merely an academic exercise but a critical component of rational drug design.[3]

The 3-methyltetrahydropyran system serves as an excellent and fundamental model for examining the interplay of steric and stereoelectronic forces that control the geometry of substituted heterocycles. By analyzing this seemingly simple molecule, we can extrapolate principles applicable to more complex, biologically active molecules.

Foundational Principles: Decoding Conformational Preferences

Like its carbocyclic analogue, cyclohexane, the tetrahydropyran ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this arrangement, substituents can occupy two distinct positions: axial , which are perpendicular to the general plane of the ring, and equatorial , which are located in the plane of the ring. These two chair forms are in rapid equilibrium through a process known as ring flipping or chair-chair interconversion.

The energetic preference of a substituent for the equatorial position is quantified by its conformational free energy, commonly known as the A-value .[4] This value represents the difference in Gibbs free energy (ΔG) between the conformer with the substituent in the axial position and the one with it in the equatorial position. A positive A-value signifies a preference for the equatorial orientation.

Several key intramolecular forces govern this equilibrium:

-

Steric Strain (Van der Waals Strain): The primary destabilizing factor for axial substituents is the presence of 1,3-diaxial interactions .[5][6][7] These are repulsive steric interactions between an axial substituent and the other axial atoms (typically hydrogens) on the same face of the ring, located two carbons away. This is energetically analogous to the gauche interaction observed in butane.[7][8][9]

-

Stereoelectronic Effects: These effects arise from the interaction of electron orbitals.[3][10] While the classic anomeric effect —the tendency of electronegative substituents at the C-2 position (adjacent to the ring heteroatom) to favor the axial orientation—is the most well-known stereoelectronic effect in THP systems, a broader understanding of orbital interactions (e.g., hyperconjugation) is essential for a complete analysis of substituted heterocycles.[11][12][13][14]

Conformational Equilibrium of 3-Methyltetrahydropyran

For 3-methyltetrahydropyran, the chair-chair interconversion results in an equilibrium between two distinct conformers: one with the methyl group in an axial position and one with it in an equatorial position.

Caption: Chair-chair interconversion of 3-methyltetrahydropyran.

-

Equatorial Conformer (More Stable): When the methyl group is in the equatorial position, it points away from the rest of the ring, minimizing steric interactions. This is the thermodynamically favored conformation.

-

Axial Conformer (Less Stable): In the axial orientation, the methyl group is brought into close proximity with the axial hydrogens at the C-5 position. This creates unfavorable 1,3-diaxial steric interactions, significantly destabilizing this conformer.

The steric repulsion experienced by the axial methyl group is the dominant factor driving the conformational equilibrium strongly towards the equatorial form. While the A-value for a methyl group in cyclohexane is approximately 1.74 kcal/mol, the value in 3-methyltetrahydropyran is slightly lower.[4][5] This reduction is attributed to the shorter C-O bond length compared to a C-C bond and the absence of an axial proton at position 1, which subtly alters the ring's geometry and reduces the severity of one of the gauche interactions.

Quantitative Energetic Comparison

| Ring System | Substituent Position | Key Destabilizing Interaction | A-value (ΔG°, kcal/mol) | Approx. Equatorial Population (298 K) |

| Cyclohexane | C-1 | Two 1,3-diaxial (H) interactions | ~1.74[4][5] | ~95%[7] |

| Tetrahydropyran | C-3 | One 1,3-diaxial (H) interaction | ~1.27 | ~90% |

| Tetrahydropyran | C-4 | Two 1,3-diaxial (H) interactions | ~1.7 | ~95% |

Methodologies for Conformational Investigation

A definitive conformational analysis relies on a synergistic combination of experimental spectroscopy and computational modeling.

Caption: Integrated workflow for conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for studying conformational equilibria in solution.[15]

-

Chemical Shift (δ): Protons in axial and equatorial environments experience different magnetic shielding, leading to distinct chemical shifts. Typically, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.

-

Vicinal Coupling Constants (³J_HH): The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[16]

-

A large coupling constant (typically 8-13 Hz) indicates an anti-periplanar relationship (~180°), characteristic of an axial-axial interaction.

-

Smaller coupling constants (typically 1-5 Hz) indicate a gauche relationship (~60°), characteristic of axial-equatorial and equatorial-equatorial interactions.

-

-

Low-Temperature NMR: By lowering the temperature of the sample, the rate of chair-chair interconversion can be slowed to the point where separate signals for the axial and equatorial conformers can be observed.[17] The integration of these signals provides a direct measurement of the conformer populations, from which the ΔG can be calculated.

Experimental Protocol: Determination of ΔG by Low-Temperature ¹H NMR

-

Sample Preparation: Dissolve a known quantity of 3-methyltetrahydropyran in a solvent with a low freezing point (e.g., deuterated methanol, CD₃OD, or a mixture like CD₂Cl₂/CHFCl₂).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to observe the time-averaged signals.

-

Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature, monitoring for signal broadening and eventual decoalescence.

-

"Freeze-Out": Continue cooling until the signals for the axial and equatorial conformers are sharp and well-resolved (the "freeze-out" temperature, often below 173 K / -100 °C).

-

Quantification: Carefully integrate the signals corresponding to a specific proton (e.g., the methine proton at C-3) in both the axial and equatorial conformers.

-

Calculation:

-

Determine the equilibrium constant, K = [Equatorial] / [Axial], from the integration values.

-

Calculate the Gibbs free energy difference using the equation: ΔG° = -RTlnK , where R is the gas constant (1.987 cal/mol·K) and T is the "freeze-out" temperature in Kelvin.

-

Computational Chemistry

Quantum mechanical (QM) calculations provide invaluable theoretical insight into molecular geometry and energetics, complementing experimental findings.[18]

-

Conformational Search: Algorithms are used to systematically explore the potential energy surface of the molecule to identify all stable low-energy conformers, including various chair, boat, and twist-boat forms.[19][20]

-

Geometry Optimization and Energy Calculation: High-level theoretical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are employed to optimize the geometry of each identified conformer and calculate its electronic energy.[17][21]

-

Thermodynamic Corrections: Frequency calculations are performed to obtain thermal corrections (zero-point vibrational energy, enthalpy, and entropy), allowing for the calculation of the Gibbs free energy (G) of each conformer at a specific temperature. The difference in G between the conformers (ΔG) can then be directly compared to experimental A-values.

Protocol: Computational Conformational Analysis using DFT

-

Structure Building: Construct a 3D model of 3-methyltetrahydropyran using molecular modeling software.

-

Initial Conformational Search: Perform an initial, low-cost conformational search using a molecular mechanics force field (e.g., MMFF94) to generate a diverse set of starting geometries.

-

Quantum Mechanical Optimization: Submit each unique conformer to a geometry optimization and frequency calculation using a reliable DFT method (e.g., B3LYP or M06-2X functional) with a suitable basis set (e.g., 6-31G(d) or larger).[18]

-

Energy Analysis: Extract the Gibbs free energies for the optimized axial and equatorial chair conformers from the calculation outputs.

-

Population Prediction: Calculate the relative free energy (ΔG = G_axial - G_equatorial). Use this value to predict the Boltzmann population of each conformer at a given temperature (e.g., 298 K).

-

Validation: Compare the calculated ΔG and conformer populations with values derived from NMR experiments.

Conclusion and Outlook

The conformational analysis of 3-methyltetrahydropyran unequivocally demonstrates a strong preference for the conformer in which the methyl group occupies the equatorial position. This preference is predominantly governed by the avoidance of destabilizing 1,3-diaxial steric interactions present in the axial conformer. The synergy between high-resolution NMR spectroscopy and quantum chemical calculations provides a robust framework for the qualitative and quantitative characterization of this equilibrium.

The principles elucidated from this model system are directly applicable to the design and analysis of more complex molecules containing the THP core. For drug development professionals, controlling the conformational bias of such scaffolds is paramount, as it directly influences the molecule's three-dimensional topology and its ability to achieve a bioactive conformation, ultimately impacting efficacy and selectivity.

References

- 1. Tetrahydropyran synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A value - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anomeric effect - Wikipedia [en.wikipedia.org]

- 13. cris.biu.ac.il [cris.biu.ac.il]

- 14. Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02453H [pubs.rsc.org]

- 15. auremn.org.br [auremn.org.br]

- 16. m.youtube.com [m.youtube.com]

- 17. Synthesis and Conformational Analysis of 3-Methyl-3-silatetrahydropyran by GED, FTIR, NMR, and Theoretical Calculations: Comparative Analysis of 1-Hetero-3-methyl-3-silacyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemrxiv.org [chemrxiv.org]

- 20. chemrxiv.org [chemrxiv.org]

- 21. tandfonline.com [tandfonline.com]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and First Synthesis of 3-methyltetrahydro-2H-pyran-4-amine

Foreword: The Strategic Value of Saturated Heterocycles in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. While aromatic systems have historically dominated drug scaffolds, the strategic incorporation of sp³-rich, saturated heterocyclic rings has emerged as a critical design principle for escaping "flatland" and accessing new, biologically relevant chemical space. The tetrahydropyran (THP) moiety, particularly when substituted with key functional groups like amines, represents a "privileged scaffold." Its presence often enhances aqueous solubility, improves metabolic stability, and provides a three-dimensional vector for precise interaction with biological targets, thereby mitigating off-target effects.

This guide delves into the foundational chemistry of a specific, high-value building block: 3-methyltetrahydro-2H-pyran-4-amine . Lacking a singular, seminal "discovery" paper in the historical record, this document reconstructs a logical and efficient pathway for its first synthesis, grounded in robust, fundamental organic chemistry principles. We will explore a plausible two-stage synthetic strategy, elucidating the expert reasoning behind the methodological choices, and provide detailed protocols suitable for reproduction by researchers and drug development professionals.

Part 1: Retrosynthetic Analysis & Strategic Approach

The most direct and logical approach to synthesizing a primary amine on a cyclic core is the reductive amination of a corresponding ketone. This strategy is attractive due to its high efficiency, operational simplicity, and the widespread availability of suitable reducing agents. Our retrosynthetic analysis, therefore, disconnects the target amine to its ketone precursor, 3-methyltetrahydro-2H-pyran-4-one .

The synthesis of the tetrahydropyranone core itself can be elegantly achieved through a Hetero-Diels-Alder reaction to construct the dihydropyran ring, followed by a stereoselective reduction of the double bond.

Caption: Retrosynthetic analysis of this compound.

Part 2: The First Synthesis - A Two-Stage Approach

Stage 1: Synthesis of 3-methyltetrahydro-2H-pyran-4-one

The construction of the saturated pyranone ring is approached in two steps: a [4+2] cycloaddition to form the unsaturated core, followed by hydrogenation.

Step 1.1: Hetero-Diels-Alder Cycloaddition

The Hetero-Diels-Alder reaction provides a powerful method for the synthesis of six-membered heterocycles.[1][2] In this proposed synthesis, the reaction between an electron-rich dienophile, ethyl vinyl ether, and an electron-poor heterodienophile, methyl vinyl ketone, would proceed to form the 3,4-dihydro-2H-pyran intermediate. The regioselectivity is dictated by the electronic demands of the dienophile and the diene.

Step 1.2: Catalytic Hydrogenation

With the unsaturated dihydropyran in hand, the next logical step is the reduction of the carbon-carbon double bond to yield the saturated tetrahydropyranone ring. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and stereoselectivity.[3] Using a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas ensures the clean conversion to the desired saturated ketone precursor.

Caption: Overall synthetic workflow for this compound.

Stage 2: Reductive Amination to this compound

Reductive amination is a cornerstone reaction for the synthesis of amines from carbonyl compounds.[4] This one-pot reaction involves the initial formation of an imine or iminium ion intermediate from the ketone and an amine source, which is then reduced in situ to the corresponding amine.

For the synthesis of a primary amine, an ammonia equivalent is required. Ammonium acetate serves as an excellent source of ammonia and also buffers the reaction to a mildly acidic pH, which is optimal for imine formation.[5]

The Choice of Reducing Agent: A Matter of Selectivity

While a strong reducing agent like sodium borohydride (NaBH₄) could be used, it suffers from the drawback of also being able to reduce the starting ketone.[6] A more strategic choice, and one that represents a more refined and trustworthy protocol, is the use of a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) .[4][5] NaBH₃CN is particularly effective because it is stable at the mildly acidic pH required for imine formation and is selective for the reduction of the protonated iminium ion over the ketone starting material.[5] This selectivity ensures a higher yield of the desired amine and simplifies purification.

| Reaction Stage | Key Transformation | Reagents & Conditions | Rationale for Choices |

| Stage 1.1 | Hetero-Diels-Alder | Methyl vinyl ketone, Ethyl vinyl ether, Heat | A fundamental and efficient method for constructing the dihydropyran core. |

| Stage 1.2 | Hydrogenation | H₂, 10% Pd/C, Ethanol | Clean, high-yielding, and stereoselective reduction of the double bond. |

| Stage 2 | Reductive Amination | NH₄OAc, NaBH₃CN, Methanol | One-pot, efficient conversion to the primary amine. NaBH₃CN offers high selectivity for the iminium ion over the ketone.[5] |

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 3-methyltetrahydro-2H-pyran-4-one

-

Step A: 3-Methyl-3,4-dihydro-2H-pyran-4-one

-

To a sealed pressure vessel, add methyl vinyl ketone (1.0 eq) and ethyl vinyl ether (1.2 eq).

-

Heat the mixture at 180 °C for 18 hours.

-

Cool the reaction vessel to room temperature.

-

Purify the crude product by fractional distillation under reduced pressure to yield the dihydropyran intermediate.

-

-

Step B: 3-methyltetrahydro-2H-pyran-4-one

-

In a hydrogenation flask, dissolve the 3-methyl-3,4-dihydro-2H-pyran-4-one (1.0 eq) in ethanol.

-

Carefully add 10% Palladium on Carbon (Pd/C) (approximately 1 mol%).

-

Seal the flask and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the pure 3-methyltetrahydro-2H-pyran-4-one. The product can be further purified by chromatography if necessary.

-

Protocol 2: Synthesis of this compound

-

To a round-bottom flask, add 3-methyltetrahydro-2H-pyran-4-one (1.0 eq), ammonium acetate (10.0 eq), and methanol.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a single portion, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2) to decompose any remaining NaBH₃CN.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with 2M NaOH until pH > 12.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

The final product can be purified by distillation or silica gel chromatography to achieve high purity.

Conclusion

The synthesis of this compound via a Hetero-Diels-Alder/hydrogenation sequence followed by a selective reductive amination represents a robust and logical pathway for the creation of this valuable molecular scaffold. The strategic choices outlined, particularly the use of sodium cyanoborohydride, reflect an expert understanding of reaction mechanisms and a commitment to a self-validating, high-yield protocol. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, a firm grasp of these foundational synthetic strategies is indispensable for the modern medicinal chemist.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 6. youtube.com [youtube.com]

Physical properties including boiling point and solubility of 3-methyltetrahydro-2H-pyran-4-amine

An In-depth Technical Guide to the Physical Properties of 3-methyltetrahydro-2H-pyran-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aliphatic cyclic amine. The tetrahydropyran ring is a significant structural motif found in a multitude of natural products and pharmacologically active compounds, making its derivatives, such as the titular amine, of considerable interest in medicinal chemistry and drug development.[1][2] This guide provides a comprehensive analysis of the key physical properties of this compound, namely its boiling point and solubility. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from established principles of organic chemistry, data from analogous structures, and modern computational prediction methodologies. Furthermore, it outlines detailed experimental protocols for the empirical determination of these properties, ensuring a self-validating system for researchers.

Introduction to this compound

This compound possesses a saturated heterocyclic tetrahydropyran ring, substituted with a methyl group at the 3-position and an amine group at the 4-position. The presence of two stereocenters (at C3 and C4) implies the existence of four possible stereoisomers. The physical properties, particularly melting point and biological activity, can vary between these stereoisomers.

The amine functional group imparts basicity to the molecule and the capacity for hydrogen bonding, which are critical determinants of its physical properties and its behavior in biological systems. The tetrahydropyran ring, while containing an ether linkage, is largely non-polar. The interplay between the polar amine group and the relatively non-polar cyclic ether backbone dictates the compound's solubility and boiling point.

Boiling Point: Theoretical and Predictive Analysis

The boiling point of a compound is a critical physical constant that provides insights into the strength of its intermolecular forces. For this compound, these forces are a combination of London dispersion forces, dipole-dipole interactions, and, most significantly, hydrogen bonding due to the primary amine group.

Computational Prediction of Boiling Point

Given the absence of experimentally determined data, computational methods serve as a valuable tool for estimating the boiling point. Quantitative Structure-Property Relationship (QSPR) models and computational neural networks are frequently employed for this purpose.[3][4] These models utilize molecular descriptors derived from the compound's structure to predict its physical properties. For amines, descriptors such as molar mass, hydrogen bonding capacity, and molecular refractivity have been shown to correlate well with boiling points.[5][6]

For a compound with the molecular formula C6H13NO, computational models would analyze factors like the surface area, the presence of a hydrogen bond donor (the -NH2 group), and a hydrogen bond acceptor (the nitrogen atom and the ether oxygen). Based on similar small-molecule amines and cyclic ethers, the boiling point is anticipated to be in the range of 160-190 °C. For instance, the related compound N-methyltetrahydro-2H-pyran-4-amine has a reported boiling point of 165 °C.[7]

Causality Behind Boiling Point Trends

-

Hydrogen Bonding: The primary amine group is capable of forming intermolecular hydrogen bonds, which require significant energy to overcome, thus leading to a higher boiling point compared to non-polar compounds of similar molecular weight.

-

Molecular Weight: With a molecular weight of 115.17 g/mol , the compound will exhibit stronger van der Waals forces than lower molecular weight amines.

-

Molecular Rigidity: The cyclic structure of the tetrahydropyran ring restricts conformational flexibility, which can influence how efficiently the molecules pack and interact, thereby affecting the boiling point.

Solubility Profile: A Multifaceted Analysis

The solubility of this compound is governed by the "like dissolves like" principle, with its polar amine group and non-polar hydrocarbon backbone creating a dual character.

Aqueous Solubility

Lower molecular weight aliphatic amines are typically soluble in water due to their ability to form hydrogen bonds with water molecules.[8] this compound, with six carbon atoms, is on the borderline of water solubility for simple amines.[9] The presence of the ether oxygen in the ring may slightly enhance water solubility compared to a simple cyclohexylamine.

Crucially, as an amine, this compound is basic. It will react with acids to form the corresponding ammonium salt. This salt is ionic and therefore significantly more water-soluble than the neutral amine.[10][11] This property is fundamental to its handling and potential formulation in acidic aqueous solutions.

Organic Solvent Solubility

The compound is expected to be readily soluble in a wide range of organic solvents. This includes polar protic solvents like ethanol and methanol, polar aprotic solvents like acetone and ethyl acetate, and non-polar solvents like dichloromethane and toluene.[8] The hydrocarbon portion of the molecule facilitates its interaction with non-polar solvents, while the amine group allows for interactions with polar solvents.

Summary of Predicted Physical Properties

| Property | Predicted Value/Behavior | Rationale |

| Molecular Formula | C6H13NO | - |

| Molecular Weight | 115.17 g/mol | [12] |

| Boiling Point | Estimated 160-190 °C | Based on similar structures and computational predictions.[7] |

| Water Solubility | Sparingly soluble to soluble | Borderline carbon count for amine water solubility; hydrogen bonding.[8][9] |

| Acidic Solution Solubility | Highly soluble | Formation of a soluble ammonium salt.[10][11] |

| Organic Solvent Solubility | Generally soluble | Dual polar and non-polar character.[8] |

Experimental Protocols for Property Determination

To empirically validate the predicted properties, the following standardized laboratory procedures are recommended.

Boiling Point Determination

A micro-boiling point determination method is suitable for small sample quantities.

Methodology:

-

Sample Preparation: Place a small amount (0.2-0.3 mL) of this compound into a capillary tube sealed at one end.

-

Apparatus Setup: Attach the capillary tube to a thermometer and immerse it in a heating bath (e.g., silicone oil).

-

Heating: Heat the bath gradually while stirring to ensure uniform temperature distribution.

-

Observation: Observe the sample for the formation of a rapid, continuous stream of bubbles.

-

Equilibrium: Remove the heat source and allow the bath to cool slowly. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

-

Validation: Repeat the measurement to ensure reproducibility.

Solubility Determination

A qualitative and semi-quantitative assessment of solubility in various solvents is crucial.

Methodology:

-

Solvent Selection: Prepare test tubes with 1 mL of various solvents: deionized water, 5% HCl (aq), 5% NaOH (aq), ethanol, acetone, and dichloromethane.

-

Sample Addition: To each test tube, add a small, pre-weighed amount (e.g., 10 mg) of this compound.

-

Observation at Room Temperature: Vigorously stir or vortex each tube for 30 seconds. Observe if the solid dissolves completely.

-

Heating (if necessary): If the sample does not dissolve at room temperature, gently heat the test tube in a water bath and observe any changes in solubility.

-

Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Visualizing the Solubility Workflow

The following diagram outlines the logical flow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of the target compound.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors | CMST [cmst.eu]

- 7. americanelements.com [americanelements.com]

- 8. embibe.com [embibe.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. chemhaven.org [chemhaven.org]

- 11. byjus.com [byjus.com]

- 12. trans-3-Methyl-4-aminotetrahydropyran | C6H13NO | CID 55285194 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of 3-Methyltetrahydro-2H-pyran-4-amine in Modern Drug Discovery: A Technical Guide

Foreword: Embracing Three-Dimensionality in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional flatlands of aromatic scaffolds. The incorporation of saturated heterocyclic building blocks has emerged as a paramount strategy to introduce three-dimensional complexity, fine-tune physicochemical properties, and explore novel chemical space. Among these, the substituted tetrahydropyran motif has garnered significant attention for its ability to serve as a versatile and conformationally constrained scaffold. This guide delves into the core utility of a particularly valuable building block: 3-methyltetrahydro-2H-pyran-4-amine . We will explore its synthesis, stereochemical nuances, and strategic applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its role in constructing the next generation of therapeutics.

The Rationale for this compound: Beyond a Simple Amine

The strategic incorporation of the this compound scaffold into a drug candidate is a deliberate choice driven by several key factors that address common challenges in drug design. The saturated pyran ring is not merely a passive carrier for the essential amine functionality; it actively contributes to the overall molecular architecture and properties.

Key Physicochemical and Structural Advantages:

-

Enhanced Solubility and Reduced Lipophilicity: The oxygen atom within the tetrahydropyran ring acts as a hydrogen bond acceptor, which can improve aqueous solubility and modulate the lipophilicity (logP) of the final compound. This is a critical consideration for oral bioavailability and overall developability.

-

Metabolic Stability: The saturated heterocyclic core is generally more resistant to metabolic degradation compared to more labile aliphatic chains or electron-rich aromatic systems. This can lead to an improved pharmacokinetic profile, including a longer half-life.

-

Three-Dimensional (3D) Scaffolding: Moving away from flat, aromatic structures, the chair-like conformation of the tetrahydropyran ring introduces a well-defined three-dimensional geometry. This allows for a more precise spatial orientation of substituents, enabling more specific and high-affinity interactions with biological targets.

-